Igmesine hydrochloride

Descripción general

Descripción

El hidrocloruro de igmesine, también conocido como JO-1784, es un agonista del receptor sigma. Se ha estudiado por sus efectos neuroprotectores, antidepresivos y nootrópicos en varios modelos animales. El compuesto ha mostrado potencial en el tratamiento del deterioro cognitivo relacionado con la edad y la depresión .

Métodos De Preparación

La síntesis de la igmesine racémica implica la alquilación del ácido 2-fenilbutírico con bromuro de cinamilo usando butil litio en tetrahidrofurano (THF). Esta reacción produce ácido 2-etil-2,5-difenil-4-pentenoico, que luego se trata con azida de sodio y fenil

Análisis De Reacciones Químicas

El hidrocloruro de igmesine experimenta varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, pero las condiciones y los productos específicos no se estudian ampliamente.

Sustitución: Las reacciones de sustitución que involucran hidrocloruro de igmesine pueden ocurrir, particularmente en presencia de nucleófilos.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Igmesine hydrochloride has shown significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).

Case Studies

- In rodent models, igmesine demonstrated a dose-dependent reduction in neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's pathology. Effective doses ranged from 2.5 to 10 mg per administration, significantly reducing cognitive deficits .

- A study indicated that igmesine could prevent learning and memory deficits caused by neurotoxic agents, highlighting its potential as a therapeutic agent for early-stage Alzheimer's disease .

Antidepressant Properties

This compound has been evaluated for its antidepressant effects, showing efficacy comparable to established antidepressants like fluoxetine.

Clinical Trials

- Two phase II clinical trials have demonstrated that igmesine effectively reduces symptoms of depression, suggesting its potential role as a novel antidepressant treatment .

- The compound's mechanism involves the modulation of neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation .

Gastrointestinal Applications

Research has indicated that igmesine may also have applications in gastrointestinal disorders.

Inhibition of Intestinal Secretion

- Igmesine has been shown to inhibit prostaglandin-induced intestinal secretion in animal models, suggesting its potential use in treating conditions characterized by excessive intestinal secretion and diarrhea .

The following table summarizes the biological activities and effects of this compound:

| Activity | Description |

|---|---|

| Neuroprotective | Reduces neuronal apoptosis and protects against neurotoxic agents in models of AD and PD. |

| Antidepressant | Exhibits similar efficacy to fluoxetine in clinical trials for depression. |

| Inhibition of Intestinal Secretion | Reduces intestinal secretion induced by prostaglandins, indicating potential for gastrointestinal disorders. |

Mecanismo De Acción

El hidrocloruro de igmesine actúa como un agonista del receptor sigma, específicamente apuntando a los receptores sigma-1. Estos receptores están involucrados en varios procesos celulares, incluida la modulación de los canales iónicos, la regulación de la liberación de neurotransmisores y la protección contra el estrés celular. Al activar los receptores sigma-1, el hidrocloruro de igmesine ejerce sus efectos neuroprotectores, antidepresivos y nootrópicos .

Comparación Con Compuestos Similares

El hidrocloruro de igmesine es único debido a su actividad agonista selectiva del receptor sigma. Los compuestos similares incluyen:

Fluoroetilnormemantina (FENM): Un derivado de la memantina con actividades neuroprotectoras, a menudo estudiado en combinación con agonistas del receptor sigma-1.

Cutamesina: Otro agonista del receptor sigma con efectos neuroprotectores y de mejora cognitiva.

PRE-084: Un agonista selectivo del receptor sigma-1 con propiedades neuroprotectoras similares.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y aplicaciones específicas.

Actividad Biológica

Igmesine hydrochloride, a potent sigma receptor agonist, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and gastrointestinal health. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

Igmesine (also known as JO-1784) is primarily recognized for its interaction with sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection. The compound has shown promise in treating conditions such as depression and neurodegenerative diseases.

Igmesine exerts its effects through several mechanisms:

- Sigma Receptor Agonism : Igmesine binds with high affinity to σ1 receptors (IC50 = 39 nM in rat brain), influencing calcium signaling and neuroprotective pathways .

- Neuroprotective Effects : In animal models, igmesine demonstrated significant neuroprotection against global cerebral ischemia and reduced neuronal cell apoptosis .

- Antidiarrheal Activity : Igmesine has been shown to inhibit intestinal secretion and diarrhea induced by various toxins in animal models .

Neuroprotective Effects

A study highlighted the efficacy of igmesine in a gerbil model of global cerebral ischemia. Effective doses ranged from 50 to 100 mg/kg, demonstrating significant protection against ischemic damage . Additionally, igmesine was effective in preventing learning and memory deficits associated with neurotoxicity in Alzheimer's disease models .

Antidepressant Potential

In clinical trials, igmesine showed antidepressant effects comparable to fluoxetine. A phase II study involving 348 patients indicated that igmesine (25 or 100 mg/day) was as effective as fluoxetine (20 mg/day) based on the Hamilton Depression Rating Scale (HAM-D) scores . However, subsequent phase III trials did not show significant effectiveness, indicating a need for further research into its antidepressant properties .

Antidiarrheal Properties

Research demonstrated that igmesine significantly reduced fecal output in models of toxigenic diarrhea. For instance, in studies involving E. coli-induced diarrhea, the effective dose (ED50) for igmesine was found to be 1603 μg/kg compared to 20 μg/kg for a related compound, JO 2871 . This highlights igmesine's potential utility in managing gastrointestinal disorders.

Table 1: Binding Affinities of Sigma Ligands

| Compound | Ki (nM) | nH |

|---|---|---|

| JO 2871 | 0.26 | 1.34 |

| JO 2870 | 6.7 | 0.98 |

| JO 2514 | 1.4 | 1.3 |

| Igmesine | 18 | 1.03 |

| (+)Pentazocine | 8.2 | 0.84 |

Data from various studies indicate that igmesine displays significant binding affinity to sigma receptors compared to other ligands .

Research Findings Summary

- Neuroprotection : Effective against ischemia and neurotoxicity; reduces apoptosis.

- Antidepressant Activity : Comparable efficacy to established SSRIs; requires further validation.

- Gastrointestinal Applications : Demonstrates antidiarrheal properties through σ receptor modulation.

Propiedades

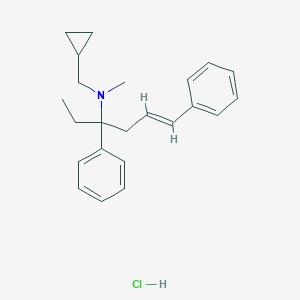

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHQQPAJNUHKSV-RSGUCCNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130152-35-1 | |

| Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Igmesine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IGMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.